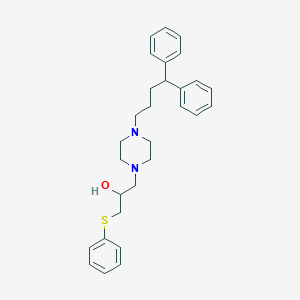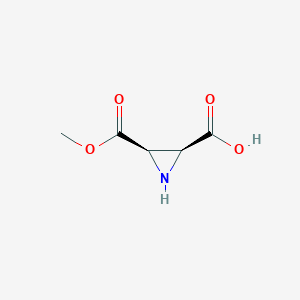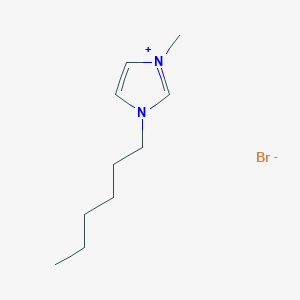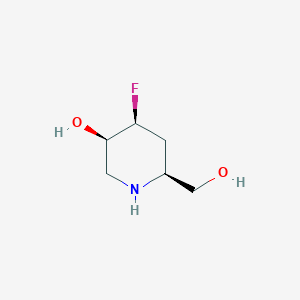
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound that has gained significant attention in recent years due to its potential in various scientific research applications. This compound is a piperidine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act by binding to specific receptors and enzymes in the body. This compound has been found to exhibit high affinity for certain receptors, including dopamine receptors, which are involved in the regulation of various physiological and behavioral processes.
Effets Biochimiques Et Physiologiques
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound as a tool for studying the mechanisms of certain physiological and behavioral processes. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound with significant potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
The synthesis of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been achieved using various methods, including the use of chiral auxiliary reagents, asymmetric catalysis, and enzymatic resolution. One of the most commonly used methods involves the use of chiral auxiliary reagents, which involves the use of chiral pool starting materials to synthesize the desired compound. This method has been found to be highly efficient and yields the desired product in high enantiomeric excess.
Applications De Recherche Scientifique
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various scientific research applications, including its use as a building block for the synthesis of other compounds, as a ligand for receptor studies, and as a substrate for enzymatic reactions. This compound has also been found to exhibit potential in the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
158955-60-3 |
|---|---|
Nom du produit |
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Formule moléculaire |
C6H12FNO2 |
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
(3R,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6+/m0/s1 |
Clé InChI |
SPSOUXLLOJBBTK-HCWXCVPCSA-N |
SMILES isomérique |
C1[C@H](NC[C@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
SMILES canonique |
C1C(NCC(C1F)O)CO |
Synonymes |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



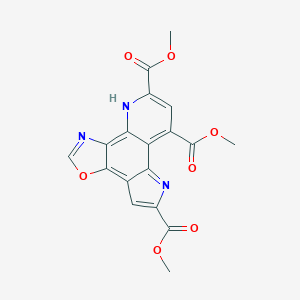

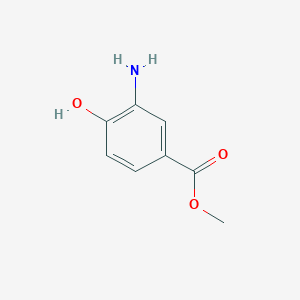
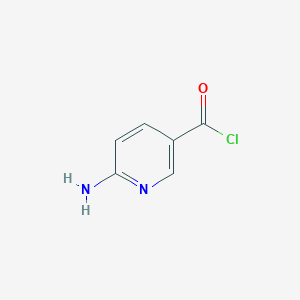
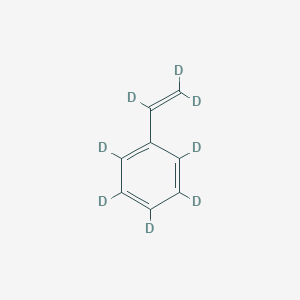
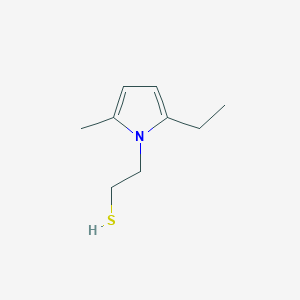
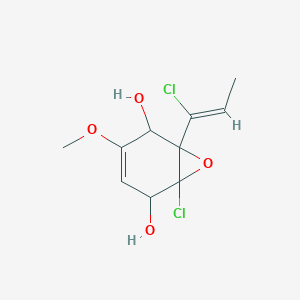
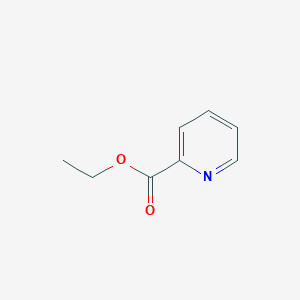
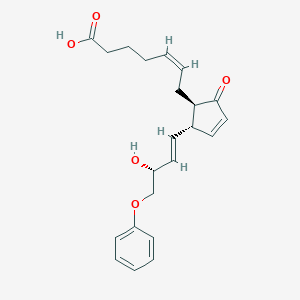
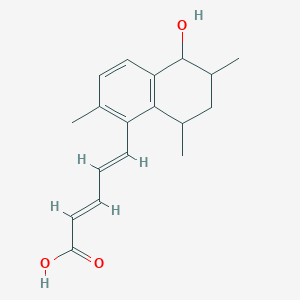
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
